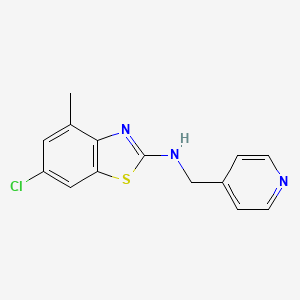

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c1-9-6-11(15)7-12-13(9)18-14(19-12)17-8-10-2-4-16-5-3-10/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWNVFWDCIIZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H12ClN3S

- Molecular Weight : 289.78 g/mol

- CAS Number : 1204296-43-4

- IUPAC Name : this compound

This compound is characterized by the presence of a benzothiazole moiety, which is known for various biological activities including anticancer and antimicrobial effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity :

- Anticonvulsant Properties :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in MCF-7 and U937 cells | |

| Anticonvulsant | Significant activity without neurotoxicity | |

| Cytotoxicity | IC50 values in micromolar range |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of benzothiazole derivatives, researchers found that compounds similar to this compound significantly reduced cell viability in MCF-7 cells. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP .

Case Study: Anticonvulsant Properties

A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. Compounds exhibited promising results with effective doses that did not lead to neurotoxicity or liver toxicity, indicating a favorable safety profile for potential therapeutic use .

Comparison with Similar Compounds

Pyridine Isomer: 6-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

- CAS : 1204296-44-5

- Structure : Differs in the position of the pyridine-methyl group (pyridin-2-ylmethyl vs. pyridin-4-ylmethyl).

- Properties :

- The pyridin-2-ylmethyl group may alter steric interactions and hydrogen bonding due to the nitrogen atom's spatial orientation.

- Isomeric effects could influence receptor binding; for example, pyridin-4-yl derivatives often exhibit enhanced π-π stacking in aromatic protein pockets compared to ortho-substituted analogs .

Simplified Benzothiazole: 6-Chloro-1,3-benzothiazol-2-amine

- Structure : Lacks the 4-methyl and pyridinylmethyl groups.

- Properties :

- Molecular formula: C₇H₅ClN₂S; molecular weight: 200.65 g/mol.

- Key Differences :

- Reduced lipophilicity (logP ~1.5 vs. ~3.2 for the target compound) due to the absence of methyl and pyridinylmethyl groups.

- Lower molecular weight may improve solubility but reduce membrane permeability .

Methyl-Substituted Analog: 6-Methyl-1,3-benzothiazol-2-amine

Bulkier Substituent: BT4 (N-[4-(3-Bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine)

- Structure : Incorporates a dihydrothiazole ring with bromophenyl and difluorophenyl substituents.

- Properties :

- Molecular weight: ~450 g/mol (estimated).

- Key Differences :

- Increased steric bulk may hinder binding to compact active sites but enhance selectivity for specific targets.

- Bromine and fluorine atoms improve metabolic stability and hydrophobic interactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| Target Compound | 1204296-43-4 | C₁₄H₁₂ClN₃S | 289.8 | 6-Cl, 4-Me, pyridin-4-ylmethyl | ~3.2 |

| Pyridine Isomer (2-position) | 1204296-44-5 | C₁₄H₁₂ClN₃S | 289.78 | 6-Cl, 4-Me, pyridin-2-ylmethyl | ~3.1 |

| 6-Chloro-1,3-benzothiazol-2-amine | - | C₇H₅ClN₂S | 200.65 | 6-Cl | ~1.5 |

| 6-Methyl-1,3-benzothiazol-2-amine | - | C₈H₈N₂S | 164.22 | 6-Me | ~1.8 |

| BT4 (Bromophenyl/Difluorophenyl analog) | - | C₂₂H₁₅BrClF₂N₃S₂ | ~450 | 6-Cl, bromophenyl, difluorophenyl | ~4.5 |

*Estimated using fragment-based methods.

Preparation Methods

Thiourea Route via Cyclization of Substituted Anilines

- Starting materials: Substituted anilines (bearing chloro and methyl groups) react with ammonium thiocyanate in acidic medium to form phenylthiourea intermediates.

- Cyclization: The phenylthiourea undergoes oxidative cyclization with halogenating agents such as bromine in chloroform under controlled low temperatures (0–5°C) to avoid side reactions.

- Isolation: The reaction mixture is refluxed until hydrogen bromide evolution ceases, followed by work-up involving sulfur dioxide water treatment, neutralization, and crystallization to yield the 2-amino benzothiazole derivative.

- Yields and purity: This method typically affords yields around 70–75% with melting points consistent with literature values (e.g., 210–218°C) and high purity after recrystallization.

Alternative One-Pot Methods Using Elemental Sulfur

- Recent environmentally friendly protocols utilize elemental sulfur (S8) as the sulfur source in a one-pot reaction involving substituted anilines and amines in solvents like DMSO or DMF.

- The reaction proceeds under nitrogen atmosphere at elevated temperatures (~140°C) for extended times (~22 h).

- This method avoids the use of halogenating agents and provides moderate to good yields (up to 80%) of 2-substituted benzothiazoles.

Representative Experimental Procedures and Data

Mechanistic Insights

- The initial cyclization to benzothiazole involves nucleophilic attack of the thiourea sulfur on the aromatic amine, followed by oxidative cyclization facilitated by bromine or elemental sulfur.

- Reductive amination proceeds via imine intermediate formation and subsequent reduction to the secondary amine.

- Copper-catalyzed amination likely involves oxidative addition of the amine to copper, followed by coordination and reductive elimination to form the C–N bond.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A robust approach involves:

- Step 1 : Condensation of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with a pyridinylmethyl halide (e.g., 4-(chloromethyl)pyridine) in the presence of a base like cesium carbonate. This facilitates amine-alkylation under mild conditions (35–60°C) .

- Step 2 : Microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency and yield compared to traditional reflux methods .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures (2:1 v/v) .

Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm product purity via HPLC (≥98%) .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy : Acquire NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.2–8.5 ppm for pyridine and benzothiazole) and methylene protons (δ ~4.5 ppm for N-CH-pyridinyl). NMR confirms carbonyl and quaternary carbons .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., [M+H] at m/z calculated for CHClNS: 314.0425) .

- Elemental Analysis : Confirm C, H, N percentages (e.g., C: 61.53%, H: 4.18%, N: 13.45%) .

Advanced: How can contradictions in biological activity data be resolved for benzothiazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Address them by:

- Comparative Assays : Test the compound alongside analogs (e.g., 6-methoxy or 4-ethyl derivatives) under identical conditions (e.g., CDK4/6 inhibition assays vs. CRF receptor antagonism ).

- Structural Analysis : Use X-ray crystallography (SHELX refinement ) or DFT calculations to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity.

- Dose-Response Validation : Perform IC determinations in triplicate across multiple cell lines (e.g., HCT-116 for anticancer activity ).

Advanced: What computational strategies model the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to CDK4/6 (PDB: 2EUF) or CRF1 receptors. Focus on key interactions:

- QSAR Studies : Build regression models using descriptors like logP and polar surface area to predict bioavailability .

- Dynamic Simulations : Run 100 ns MD simulations (AMBER force field) to assess binding stability .

Advanced: How is X-ray crystallography applied to resolve the compound’s crystal structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data (2θ ≤ 50°) .

- Structure Solution : Employ SHELXD for phase determination (direct methods) and SHELXL for refinement (full-matrix least-squares on F) .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for bond length/angle consistency (e.g., C-S bond: ~1.74 Å in benzothiazoles) .

Advanced: What in vitro models are suitable for evaluating its bioactivity?

Methodological Answer:

- Anticancer Activity : Use MTT assays on HCT-116 (colon cancer) and MV4-11 (leukemia) cell lines. IC values <10 μM suggest therapeutic potential .

- Enzyme Inhibition : Test against CDK4/6 (kinase-Glo assay ) or CRF1 receptors (cAMP/ACTH secretion assays ).

- Selectivity Profiling : Compare activity against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .

Advanced: How are molecular interactions studied using non-spectroscopic methods?

Methodological Answer:

- Acoustical Analysis : Measure ultrasonic velocity in aqueous dioxane to study solute-solvent interactions. Parameters like adiabatic compressibility reveal hydrogen bonding between the amine group and solvent .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to serum albumin or DNA to assess pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.